1-[4-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one
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Overview
Description
1-[4-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them of significant interest in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives in the presence of a catalyst . Common methods include:
Phillip’s Method: Condensation of o-phenylenediamine with carboxylic acids in the presence of concentrated hydrochloric acid.
Debus-Radziszewski Synthesis: Involves the reaction of glyoxal, ammonia, and formaldehyde.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include amino derivatives and substituted benzimidazoles, which can further be functionalized for various applications .
Scientific Research Applications
1-[4-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound binds to DNA grooves and exhibits peroxide-mediated DNA-cleavage properties, leading to cytotoxic effects on certain cell lines . This mechanism is crucial for its potential use as an anticancer agent.
Comparison with Similar Compounds
Properties
CAS No. |
88538-67-4 |
---|---|
Molecular Formula |
C22H15N3O3 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
1-[4-(5-nitrobenzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C22H15N3O3/c26-22(13-6-16-4-2-1-3-5-16)17-7-9-18(10-8-17)24-15-23-20-14-19(25(27)28)11-12-21(20)24/h1-15H |
InChI Key |
RDXKJPUPPAORMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3C=NC4=C3C=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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